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Compound of Interest

Compound Name: Gallium arsenide

Cat. No.: B074776

An Application Note and Protocol for the Fabrication of Gallium Arsenide (GaAs)-Based
Photodetectors

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, step-by-step protocol for the fabrication of
Gallium Arsenide (GaAs) p-i-n junction photodetectors. The process outlined covers epitaxial
growth, device patterning, metallization, passivation, and characterization.

Introduction

Gallium Arsenide (GaAs) is a direct bandgap semiconductor with high electron mobility,
making it an excellent material for high-speed optoelectronic devices, including photodetectors.
[1] These devices are crucial components in various applications, from optical fiber
communications to advanced sensing systems.[2] This protocol details a standard fabrication
process for creating a mesa-structured GaAs p-i-n photodiode. The workflow begins with an
epitaxially grown wafer and proceeds through photolithography, etching, contact formation, and
final device passivation.

Materials and Equipment

A comprehensive list of materials and equipment required for the fabrication process is detailed
in the table below.
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Category Item Specifications
3-inch or 4-inch diameter,
semi-insulating (100)
Substrate GaAs Wafer ] ] ) ) o
orientation with p-i-n epitaxial
layers.
Chemicals Photoresist (Positive) e.g.,AZ 5214
Tetramethylammonium
Developer )
hydroxide (TMAH)-based
Acetone, Isopropanol (IPA),
Solvents

Methanol (all electronic grade)

Adhesion Promoter

Hexamethyldisilazane (HMDS)

Wet Etchants

Citric Acid (CeHsO7), Hydrogen
Peroxide (H202), Phosphoric
Acid (HsPOa4), Hydrochloric
Acid (HCI), Deionized (DI)
Water

Metal Deposition

Titanium (Ti), Platinum (Pt),
Gold (Au), Germanium (Ge),
Nickel (Ni)

Equipment

Metal-Organic Chemical Vapor
Deposition (MOCVD) or
Molecular Beam Epitaxy
(MBE)

Epitaxial Growth System

Photolithography

Spin Coater, Hot Plate, Mask
Aligner

Etching System

Reactive lon Etching (RIE) or
Inductively Coupled Plasma
(ICP-RIE) System, Wet
Etching Bench

Deposition System

Electron Beam Evaporator or

Sputtering System
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Rapid Thermal Annealing

Annealing System
(RTA) System

Plasma-Enhanced Chemical
Passivation Vapor Deposition (PECVD)
System

Probe Station with
o Semiconductor Parameter
Characterization )
Analyzer, Optical Power Meter,

Laser Source

Experimental Protocols

The overall fabrication workflow is depicted in the diagram below, followed by detailed

protocols for each major step.
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Overall Fabrication Workflow for GaAs Photodetector
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4
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Y

N-Contact Photolithography
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Ohmic Contact Annealing

Passivation Layer Deposition

Device Characterization
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Caption: High-level workflow from epitaxial growth to final device characterization.
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Epitaxial Layer Growth

The device performance is critically dependent on the quality of the epitaxially grown layers.[3]

The process typically uses MOCVD or MBE systems to grow a specific heterostructure on a

semi-insulating GaAs substrate.[4] A representative p-i-n structure is detailed below.

Table 1: Representative p-i-n Epitaxial Structure

. . . Doping Conc.
Layer Material Thickness Doping Type
(cm™)

5 (Top) pt-GaAs 200 nm p-type (Carbon) >1x 10
4 p-Alo.3Gao.7As 50 nm p-type (Carbon) ~5x 107

i-GaAs Intrinsic
3 1000 - 2000 nm <1x10%

(Absorber) (undoped)
2 n+-GaAs 600 nm n-type (Silicon) >2x 1018
1 (Buffer) AlAs/GaAs SL 100 nm - -
Substrate SI-GaAs 500 um Semi-Insulating -
Note: Layer
structure

adapted from

references.[1][5]

[6]

Protocol for MOCVD Growth:

e Load a (100) semi-insulating GaAs substrate into the MOCVD reactor.[7]

o Perform thermal cleaning by heating the substrate under an Arsine (AsHs) atmosphere to

remove the native oxide layer.

o Grow the AlAs/GaAs superlattice (SL) buffer layer, followed by the n*-GaAs contact layer at

a growth temperature of approximately 720°C.[5]
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Lower the temperature to around 620°C for the growth of the intrinsic GaAs absorption layer
and the p-type layers to minimize dopant diffusion.[5]

Use Trimethylgallium (TMGa) and Trimethylaluminum (TMAI) as Group Il precursors and
AsHs as the Group V precursor. Use Silane (SiH4) for n-type doping and Carbon
Tetrachloride (CCla) for p-type doping.[7]

Mesa Definition

To isolate individual devices, a mesa structure is created by etching through the p-type and

intrinsic layers down to the n-type contact layer.

3.2.1 Mesa Photolithography Protocol

Substrate Cleaning: Clean the wafer by sonicating sequentially in acetone, methanol, and
isopropanol for 5 minutes each, followed by a DI water rinse and N2 blow dry.[8]

Dehydration Bake: Bake the wafer on a hotplate at 120°C for 10 minutes to remove residual
moisture.[9]

Photoresist Coating: Apply a positive photoresist using a spin coater to achieve a uniform
thickness of ~1.5 um.[9][10]

Soft Bake: Bake the wafer on a hotplate at 90-110°C for 60-90 seconds to drive off solvents
from the photoresist.[10]

Exposure: Place the wafer in a mask aligner, align the mesa mask, and expose the
photoresist to UV light.

Development: Develop the pattern by immersing the wafer in a TMAH-based developer for
approximately 60 seconds. A double-puddle methodology can be used for improved feature
resolution.[10] Rinse thoroughly with DI water and blow dry with N-.

Hard Bake: Post-bake the wafer at 120°C for 2-5 minutes to further harden the resist,
improving its resilience during the etching process.
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Photolithography Protocol
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Caption: Step-by-step workflow for a standard photolithography process.
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3.2.2 Mesa Etching Protocol Either dry or wet etching can be used to define the mesa. Dry

etching provides more anisotropic profiles and better dimensional control, which is critical for

small, high-speed devices.[11]

Protocol A: Dry Etching (ICP-RIE)

Place the patterned wafer into the ICP-RIE chamber.
Perform a breakthrough etch using Ar plasma to remove any native oxide.
Etch the GaAs/AlGaAs layers using a BCls/Ar plasma chemistry.[11]

Monitor the etch depth in-situ using laser interferometry or ex-situ with a profilometer until the
n+-GaAs layer is exposed.

Remove the remaining photoresist using an oxygen plasma ash followed by a solvent clean
(acetone).

Protocol B: Wet Etching

Prepare the etching solution. A common etchant for GaAs is a solution of Phosphoric Acid,
Hydrogen Peroxide, and DI Water.[12]

Immerse the patterned wafer in the etchant solution with gentle agitation.

Etch for a calibrated time to reach the n*-GaAs layer. The process must be timed carefully
as wet etching is isotropic.

Terminate the etch by immersing the wafer in DI water, followed by an N2 blow dry.

Strip the photoresist using acetone.

Table 2: Comparison of Wet and Dry Etching Parameters
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Parameter Dry Etching (ICP-RIE) Wet Etching
) H3P0O4:H202:Hz20 (e.qg., 3:1:50)
Chemistry/Etchant BCIs/Ar Plasma[11] [12]
High (e.g., Citric Acid:H202 is
o Moderate; can be tuned with highly selective for GaAs over
Selectivity ) o
gas chemistry. AlGaAs with high Al content)
[12]
Profile Anisotropic (vertical sidewalls) Isotropic (undercutting)
High; endpoint detection ) ) ]
Control Low; relies on timed etching.

possible.

Typical Etch Rate

50-300 nm/min (process

dependent)

~100-500 nm/min

(concentration dependent)

Ohmic Contact Formation

Separate photolithography, metal deposition, and lift-off steps are required to form the p-type

and n-type ohmic contacts.

3.3.1 P-type Contact Protocol (Ti/Pt/Au)

» Perform a photolithography step (as in 3.2.1) to define the p-contact window on the top of the

mesa.

» Prior to metal deposition, perform a brief surface treatment with an HCI:H20 solution to

remove native oxides.[10]

» Load the wafer into an e-beam evaporator or sputtering system.

o Sequentially deposit Titanium (Ti), Platinum (Pt), and Gold (Au). A typical stack is 20 nm Ti /

20 nm Pt/ 200 nm Au.

o Perform lift-off by immersing the wafer in acetone, using sonication to remove the unwanted

metal and photoresist.
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3.3.2 N-type Contact Protocol (AuGe/Ni/Au)

» Perform a photolithography step to define the n-contact window on the exposed n*-GaAs
layer.

o After oxide removal, load the wafer into the deposition system.

o Sequentially deposit a stack of AuGe alloy, Nickel (Ni), and Gold (Au). A common stack is
100 nm AuGe / 35 nm Ni/ 300 nm Au.[13]

o Perform lift-off as described previously.

3.3.3 Contact Annealing Protocol To achieve low-resistance ohmic behavior, especially for the
n-contact, a thermal annealing step is required.[13][14]

e Place the wafer in a Rapid Thermal Annealing (RTA) system.
e Anneal the wafer in a nitrogen (N2) atmosphere.
o Atypical annealing cycle for AuGe/Ni-based contacts is 380-420°C for 15-30 seconds.[15]

Table 3: Ohmic Contact Metallization Schemes

. Typical
. ) Annealin ]
Contact Metallizat Thicknes Annealin Contact
Layer . g Temp. . L
Type ion Stack s (hm) °C) g Time (s) Resistivit
y (Q-cm?)
_ 20/20/ Not
p-type p*-GaAs Ti/Pt/Au ) - 10-¢-1077
200 required
AuGe/Ni/ 100/35/ <1lx
n-type n+-GaAs 400[15] 15[15]
Au 300 10-9[16]

Passivation and Planarization

A dielectric layer is deposited to passivate the exposed surfaces of the photodetector,
protecting it from the environment and reducing surface leakage currents.
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Protocol:

o Deposit a layer of Silicon Nitride (SiNx) or a polymer like Benzocyclobutene (BCB) over the
entire wafer. BCB is often used for planarization and reducing parasitic capacitance.[11]

e If required, perform another photolithography and dry etching step (e.g., using CF4 RIE for
BCB) to open vias to the p- and n-contact pads for probing.[11]

» Deposit a final thick metal layer (e.g., Ti/Au) for bond pads.

Device Characterization

After fabrication, the devices are tested to determine their key performance metrics.
4.1 Electrical Characterization

+ Place the wafer on a probe station.

o Measure the current-voltage (I-V) characteristics in the dark using a semiconductor
parameter analyzer. This is used to determine the dark current, which should be as low as
possible (typically in the nA range or lower).[11]

o Determine the breakdown voltage from the reverse bias I-V curve.
4.2 Optical Characterization

e llluminate the photodetector's optical aperture with a calibrated light source (e.g., an 850 nm
laser for GaAs detectors).

» Measure the photocurrent as a function of applied reverse bias and incident optical power.[1]

o Calculate the responsivity (in A/W) by dividing the generated photocurrent by the incident
optical power.

» Measure the spectral response by sweeping the wavelength of the incident light and
recording the photocurrent to determine the operational wavelength range of the detector.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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